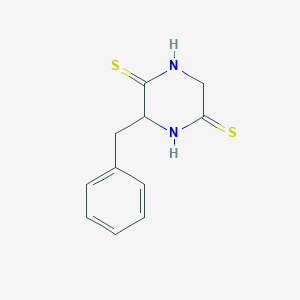

3-Benzylpiperazine-2,5-dithione

Description

3-Benzylpiperazine-2,5-dione (CAS: 5037-75-2), also known as cyclo(Phe-Gly), is a diketopiperazine (DKP) derivative with the molecular formula C₁₁H₁₂N₂O₂ and a molecular weight of 204.22 g/mol . Structurally, it consists of a six-membered piperazine ring with two ketone groups at positions 2 and 5 and a benzyl substituent at position 2. This compound is classified as an α-amino acid derivative and is often associated with microbial or fungal metabolites.

Properties

CAS No. |

52092-42-9 |

|---|---|

Molecular Formula |

C11H12N2S2 |

Molecular Weight |

236.4 g/mol |

IUPAC Name |

3-benzylpiperazine-2,5-dithione |

InChI |

InChI=1S/C11H12N2S2/c14-10-7-12-11(15)9(13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,15)(H,13,14) |

InChI Key |

TYXSJVXYVIIBEG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=S)NC(C(=S)N1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylpiperazine-2,5-dithione typically involves the reaction of benzyl chloride with piperazine under controlled conditions. The reaction is carried out in a solvent such as ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The product is then purified through recrystallization or distillation .

Industrial Production Methods: Industrial production of 3-Benzylpiperazine-2,5-dithione follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with continuous monitoring of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 3-Benzylpiperazine-2,5-dithione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the dithione group to thiols or other reduced forms.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

3-Benzylpiperazine-2,5-dithione has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 3-Benzylpiperazine-2,5-dithione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, with ongoing research aimed at elucidating these mechanisms .

Comparison with Similar Compounds

Key Characteristics:

- Isolation Sources : It has been isolated from the endophytic fungus Alternaria panax and marine-derived fungi such as Gloesporium sp. .

- Phytotoxic Activity : While 3-benzylpiperazine-2,5-dione itself exhibits weaker phytotoxicity compared to compounds like tyrosol, it is hypothesized to act as an accessory virulence factor in plant pathogens .

- Spectral Data: UV/vis absorption peaks at 204 nm and 311 nm (in methanol), with HRFABMS confirming its molecular ion at m/z 345.1215 [M+Na]⁺ .

Comparison with Similar Compounds

The structural and functional diversity of diketopiperazines is vast. Below is a comparative analysis of 3-benzylpiperazine-2,5-dione and related derivatives:

Structural Analogues of Piperazine-2,5-dione Derivatives

Functional Comparisons

Physicochemical Properties

- Lipophilicity : The benzyl group in 3-benzylpiperazine-2,5-dione increases lipophilicity (XlogP = 0.30) compared to methyl derivatives (XlogP ≈ -0.5), influencing membrane permeability .

- Thermodynamic Stability : Crystallographic data for 3-benzylpiperazine-2,5-dione (CCDC 888963) confirm a stable envelope conformation, similar to morpholine dithione derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.